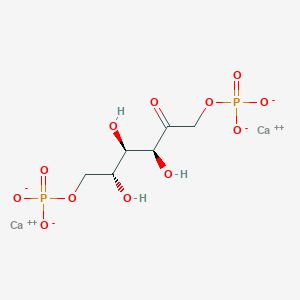
4-(Trifluoromethyl)cyclohexanecarboxylic Acid
Übersicht
Beschreibung
4-(Trifluoromethyl)cyclohexanecarboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various cyclohexane derivatives and their properties, which can provide insights into the characteristics of the compound . For instance, the presence of a trifluoromethyl group is known to influence the physical and chemical properties of a molecule, such as lipophilicity and acidity, as seen in the study of 1-amino-4,4-difluorocyclohexanecarboxylic acid .
Synthesis Analysis
The synthesis of cyclohexane derivatives can involve several strategies, including ring-closing metathesis and Grignard reactions, as demonstrated in the synthesis of a functionalized cyclohexene skeleton . The introduction of fluorine atoms, such as in the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, can be achieved through multi-step processes starting from commercially available materials . The presence of a trifluoromethyl group in the compound of interest suggests that similar synthetic approaches could be applicable.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives can be studied using various techniques, including NMR and X-ray crystallography. For example, the crystal structure of 1,4-trans-cyclohexane-dicarboxylic acid has been determined, providing information on the conformation of the cyclohexane ring and the carboxylic groups . The introduction of a trifluoromethyl group would likely influence the conformation and electronic properties of the cyclohexanecarboxylic acid derivative.
Chemical Reactions Analysis
Cyclohexane derivatives can participate in a variety of chemical reactions. For instance, the presence of carboxylic acid groups allows for the formation of acid-base complexes with organic bases, leading to various supramolecular structures . Additionally, the reactivity of such compounds can be influenced by substituents, as seen in the synthesis of aromatic polyetherketones, where electron-withdrawing groups affect the polymerization process .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the introduction of fluorine atoms can affect the compound's conformation, lipophilicity, acidity, and fluorescent properties . The synthesis of novel polyamides derived from a diamine with a trifluoromethyl pendent group demonstrates how such substituents can lead to materials with outstanding solubility, thermal stability, and low dielectric constants, which are desirable for microelectronic applications .
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Material Science
- Cyclohexanecarboxylic acids, including 4-(Trifluoromethyl)cyclohexanecarboxylic Acid, are studied in coordination chemistry for their potential applications in material science, particularly as magnetic materials. Their conformational transformations in the presence of various metal ions under hydrothermal conditions are explored, along with the α-proton removal mechanism (Lin & Tong, 2011).
Molecular Gelation and Solar Cell Applications
- Cyclohexanecarboxylic acid derivatives have been used as efficient gelators to solidify ionic liquid electrolytes. These solid electrolytes show promise in dye-sensitized solar cells, displaying good power conversion efficiency and being applicable under real-world conditions (Décoppet et al., 2014).
Catalysis in Hydrocarboxylation Reactions
- Copper(II) metal-organic frameworks incorporating cyclohexanecarboxylic acid units have shown good catalytic activity and selectivity for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This demonstrates potential for efficient alkane hydrocarboxylation in an ionic liquid and under mild conditions (Paul et al., 2016).
Carboxylation of Alkanes with Vanadium Catalysts
- Research has been conducted on the carbonylation of cyclohexane to carboxylic acids using vanadium complexes, highlighting the potential of cyclohexanecarboxylic acids in the transformation of simple alkanes under mild conditions (Reis et al., 2005).
Synthesis of Novel Polyamides
- Aromatic diamines with trifluoromethyl groups, derived from cyclohexanecarboxylic acid, have been synthesized and used to create fluorinated polyamides. These polyamides exhibit excellent solubility, mechanical strength, low dielectric constants, and high thermal stability, making them suitable for advanced microelectronic applications (Li et al., 2009).
Supramolecular Chemistry and Phosphate Receptors
- Cyclohexane tricarboxylic acid, closely related to 4-(Trifluoromethyl)cyclohexanecarboxylic Acid, has been used as a spacer in the design of versatile receptors for phosphates, showcasing its application in supramolecular chemistry (Raposo et al., 1995).
Hydrogenation in Supercritical CO2
- The ring hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been studied using transition metal catalysts in supercritical CO2, offering insights into the efficient production of cyclohexanecarboxylic acid at low temperatures (Wang & Zhao, 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEAZIIFLVDISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254376 | |
| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)cyclohexanecarboxylic Acid | |
CAS RN |
95233-30-0, 133261-33-3, 1202578-27-5 | |
| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95233-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501254376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-(Trifluoromethyl)cyclohexanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)








![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)